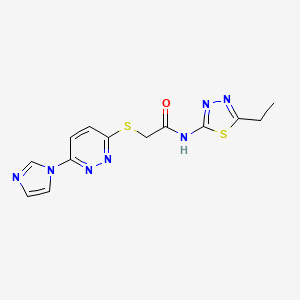
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H13N7OS2 and its molecular weight is 347.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its structural features include imidazole, pyridazine, and thiadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound based on available research findings.
Structural Characteristics
The molecular formula of the compound is C14H12N6OS with a molecular weight of approximately 312.35 g/mol. The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Imidazole Ring | Contributes to potential anticancer and antimicrobial properties. |
| Pyridazine Moiety | Enhances interactions with biological targets. |
| Thiadiazole Group | Known for various pharmacological activities including anti-inflammatory effects. |
Anticancer Properties
Research indicates that compounds containing imidazole and pyridazine rings exhibit promising anticancer activities. For instance, related compounds have demonstrated IC50 values ranging from 80 to 200 nM against various cancer cell lines such as HCT-15 and HeLa . The structure of this compound suggests it may inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation.
Antimicrobial Activity
Compounds with similar structural motifs have been reported to possess antimicrobial properties. For example, derivatives of imidazole and pyridazine have shown efficacy against various bacterial strains and fungi . The thioether linkage in the compound may enhance its interaction with microbial enzymes, leading to increased antimicrobial activity.
Anti-inflammatory Effects
Thiadiazole derivatives are recognized for their anti-inflammatory properties. Preliminary studies suggest that the incorporation of the thiadiazole group in this compound may confer similar effects, potentially modulating inflammatory pathways involved in chronic diseases .
Study on Imidazole Derivatives
A study evaluating imidazole-containing compounds found that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines. Specifically, compounds with electron-donating groups showed enhanced potency compared to those with electron-withdrawing groups . This suggests that modifications to the substituents on the imidazole ring could optimize the biological activity of this compound.
Antiviral Potential
Research has also explored the antiviral potential of heterocyclic compounds similar to this one. Some studies indicate that specific substitutions on the thiadiazole ring can significantly enhance antiviral activity against viruses such as HCV and HIV . This opens avenues for further investigation into the antiviral properties of our compound.
属性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7OS2/c1-2-11-17-19-13(23-11)15-10(21)7-22-12-4-3-9(16-18-12)20-6-5-14-8-20/h3-6,8H,2,7H2,1H3,(H,15,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJQIWDRQZPPJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














